molecular formula C16H30MnO4 B1514933 Manganese(II) isooctanoate CAS No. 37449-19-7

Manganese(II) isooctanoate

Cat. No.: B1514933
CAS No.: 37449-19-7
M. Wt: 341.34 g/mol
InChI Key: LSKJZEDMESDBLU-UHFFFAOYSA-L
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Description

Manganese(II) isooctanoate is a coordination compound consisting of a manganese(II) ion bonded to an isooctanoate ligand. Isooctanoate, also known as 2-ethylhexanoate, is an organic acid derived from isooctane. This compound is of interest in various scientific and industrial applications due to its unique properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Direct Reaction: this compound can be synthesized by reacting manganese(II) chloride with isooctanoic acid in an aqueous solution. The reaction is typically carried out under reflux conditions to ensure complete conversion.

  • Industrial Production Methods: On an industrial scale, the compound is often produced by combining manganese(II) carbonate or manganese(II) sulfate with isooctanoic acid in a solvent medium, followed by purification steps to obtain the desired product.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form manganese(III) or manganese(IV) compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: The compound can be reduced back to manganese(II) using reducing agents such as sodium borohydride.

  • Substitution Reactions: this compound can undergo ligand substitution reactions where the isooctanoate ligand is replaced by other ligands, such as water or halides.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

  • Reduction: Sodium borohydride (NaBH₄)

  • Substitution: Water (H₂O), halides (Cl⁻, Br⁻)

Major Products Formed:

  • Manganese(III) or manganese(IV) compounds from oxidation reactions

  • Manganese(II) salts from reduction reactions

  • Various manganese complexes from substitution reactions

Scientific Research Applications

Manganese(II) isooctanoate is utilized in several scientific research fields:

  • Chemistry: It serves as a catalyst in organic synthesis reactions, including polymerization and esterification processes.

  • Biology: The compound is used in studies involving manganese-dependent enzymes and their role in biological systems.

  • Medicine: this compound is explored for its potential therapeutic applications, particularly in neurodegenerative diseases where manganese plays a role.

  • Industry: It is employed in the production of specialty chemicals and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism by which manganese(II) isooctanoate exerts its effects involves its interaction with biological molecules and enzymes. The manganese ion can act as a cofactor in enzymatic reactions, influencing processes such as DNA synthesis and repair, as well as oxidative stress management.

Molecular Targets and Pathways:

  • Enzymes: Manganese-dependent enzymes such as superoxide dismutase (Mn-SOD)

  • Pathways: Antioxidant defense mechanisms, DNA repair pathways

Comparison with Similar Compounds

  • Manganese(II) chloride (MnCl₂)

  • Manganese(II) sulfate (MnSO₄)

  • Manganese(II) acetate (Mn(CH₃COO)₂)

  • Manganese(II) nitrate (Mn(NO₃)₂)

Properties

IUPAC Name

manganese(2+);6-methylheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H16O2.Mn/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKJZEDMESDBLU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Mn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30MnO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60958553
Record name Manganese(2+) bis(6-methylheptanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60958553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37449-19-7
Record name Isooctanoic acid, manganese(2+) salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Manganese(2+) bis(6-methylheptanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60958553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Manganese(II) isooctanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.626
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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